4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine
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Overview
Description
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is a synthetic compound characterized by the presence of fluorine, nitro, and trifluoroacetyl groups attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine typically involves multiple steps, starting with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to further reactions to introduce the trifluoroacetyl group and the phenylalanine moiety. The reaction conditions often require anhydrous environments and the use of strong acids like sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-fluoro-3-amino-N-(trifluoroacetyl)-L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and trifluoroacetyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitro and fluoro groups but lacks the trifluoroacetyl and phenylalanine moieties.
3-Nitro-L-phenylalanine: Contains the nitro group and phenylalanine backbone but lacks the fluoro and trifluoroacetyl groups.
N-(Trifluoroacetyl)-L-phenylalanine: Contains the trifluoroacetyl and phenylalanine moieties but lacks the nitro and fluoro groups.
Uniqueness
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoroacetyl group can enhance the compound’s stability and lipophilicity, while the nitro and fluoro groups can influence its reactivity and binding interactions.
Properties
CAS No. |
188624-28-4 |
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Molecular Formula |
C11H8F4N2O5 |
Molecular Weight |
324.18 g/mol |
IUPAC Name |
(2S)-3-(4-fluoro-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H8F4N2O5/c12-6-2-1-5(4-8(6)17(21)22)3-7(9(18)19)16-10(20)11(13,14)15/h1-2,4,7H,3H2,(H,16,20)(H,18,19)/t7-/m0/s1 |
InChI Key |
SJJBGAFWMIATJC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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